![molecular formula C10H10Cl2N2O2 B13890279 5-Aminoquinoline-2-carboxylic acid;dihydrochloride](/img/structure/B13890279.png)
5-Aminoquinoline-2-carboxylic acid;dihydrochloride
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Overview
Description
5-Aminoquinoline-2-carboxylic acid;dihydrochloride: is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-2-carboxylic acid;dihydrochloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols to prepare quinoline-4-carboxylic acid . The reaction conditions often include the use of dilute hydrochloric acid to achieve good to excellent yields.
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemical processes. These methods may involve the use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts . These approaches aim to minimize environmental impact while maintaining high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoquinoline-2-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2-carboxylic acid derivatives, while reduction reactions may produce aminoquinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Aminoquinoline-2-carboxylic acid;dihydrochloride is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology: In biology, this compound is used in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research .
Medicine: In medicine, quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents . Their ability to target specific biological pathways makes them promising candidates for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Aminoquinoline-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, quinoline derivatives are thought to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
Amodiaquine: Another antimalarial drug with a 4-aminoquinoline structure.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness: 5-Aminoquinoline-2-carboxylic acid;dihydrochloride is unique due to its specific functional groups and reactivity. Its amino and carboxylic acid groups allow for a wide range of chemical modifications, making it a versatile compound for various applications. Additionally, its dihydrochloride form enhances its solubility and stability, which is advantageous for both research and industrial uses.
Biological Activity
5-Aminoquinoline-2-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity, particularly against various strains of bacteria. Research has shown that derivatives of quinoxaline-2-carboxylic acid, closely related to 5-aminoquinoline-2-carboxylic acid, demonstrate high potency against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 1.25 μg/mL .
Table 1: Antimicrobial Activity of 5-Aminoquinoline Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
5-Aminoquinoline-2-carboxylic acid | 1.25 | M. tuberculosis |
Quinoxaline-2-carboxylic acid | 0.5 | E. coli |
Quinoxaline-2-carboxylic acid | 0.75 | Staphylococcus aureus |
The primary mechanism through which 5-aminoquinoline-2-carboxylic acid exerts its antimicrobial effects is believed to involve the induction of DNA damage in bacterial cells. This is achieved through the generation of reactive oxygen species (ROS) and the formation of single- and double-strand breaks in DNA .
Case Study: Resistance Mechanisms
In a study involving M. smegmatis , mutations in specific genes (MSMEG_4646 and MSMEG_5122) were identified as conferring resistance to quinoxaline derivatives, indicating that the compound's effectiveness may be compromised by genetic adaptations in bacterial populations .
Anticancer Activity
Emerging evidence suggests that 5-aminoquinoline derivatives possess anticancer properties. The compounds have been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms similar to their antimicrobial actions, including the induction of apoptosis and disruption of cellular signaling pathways.
Table 2: Anticancer Activity of Quinoline Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
5-Aminoquinoline-2-carboxylic acid | 15 | HeLa |
Quinoxaline derivatives | 12 | MCF-7 |
Quinoxaline derivatives | 10 | A549 |
Research Findings
Recent studies have focused on synthesizing and evaluating new derivatives of quinoline compounds, including 5-aminoquinoline-2-carboxylic acid. These studies highlight the importance of structural modifications in enhancing biological activity and reducing toxicity .
Key Findings
- Antimycobacterial Activity : Derivatives show promise as new antimycobacterial agents with low toxicity profiles.
- Mechanistic Insights : The ability to induce DNA damage positions these compounds as potential leads for developing novel antibiotics.
- Resistance Studies : Understanding resistance mechanisms can guide future drug design efforts.
Properties
Molecular Formula |
C10H10Cl2N2O2 |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
5-aminoquinoline-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H8N2O2.2ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;;/h1-5H,11H2,(H,13,14);2*1H |
InChI Key |
VRHKCAJCLZMJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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